4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a chemical compound that has shown potential in scientific research applications.
Scientific Research Applications
Design and Synthesis for Anticancer Activity
- Novel pyrazole derivatives containing benzo[d]thiazole have been synthesized and evaluated for their cytotoxicity and apoptotic activity. These compounds have shown potent in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer cells and hepatocarcinoma cells. The compounds induced apoptosis in a concentration-dependent manner, suggesting their potential as anticancer agents (Liu et al., 2019).
Cytotoxicity and Anticancer Properties
- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrating the broader application of pyrazolopyrazine derivatives in evaluating anticancer properties (Hassan et al., 2014).
Kinase Inhibition and Anticancer Activity
- A series of novel 1,2,4-triazines were synthesized, showing potent bioactivities as anticancer drugs and kinase inhibitors. These compounds displayed significant c-Met kinase inhibitory potency and cytotoxic activity against several cancer cell lines, indicating their potential in cancer treatment and the relevance of pyrazolopyrazine derivatives in developing kinase inhibitors (Abdo et al., 2020).
Anti-inflammatory and Analgesic Activities
- Research into imidazolyl acetic acid derivatives has revealed compounds with significant anti-inflammatory and analgesic activities. These findings demonstrate the utility of such compounds in the development of new therapeutic agents for treating inflammation and pain (Khalifa & Abdelbaky, 2008).
Antimicrobial and Antitumor Evaluations
- Pyrazole and thiophene derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these compounds showed high activity against microbial strains such as S. aureus, E. coli, and C. albicans, highlighting the potential of pyrazolopyrazine derivatives in antimicrobial applications (Abdelrahman et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound “4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine” is currently unknown. Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .
Biochemical Pathways
Based on the action of similar compounds, it can be hypothesized that it may affect the cell cycle regulation pathway by inhibiting cdk2 .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
properties
IUPAC Name |
2-(2-methylphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-7-9-17(10-8-15)14-25-21-20-13-19(23-24(20)12-11-22-21)18-6-4-3-5-16(18)2/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZIMVTAMAVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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